molecular formula C44H26O8 B8244344 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B8244344
M. Wt: 682.7 g/mol
InChI Key: LVPSTLTWYABQPF-UHFFFAOYSA-N
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Description

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid is a highly functionalized aromatic compound characterized by a central buta-1,3-diynyl (C≡C–C≡C) linker flanked by multiple carboxyphenyl groups. This structure confers unique electronic and steric properties, making it a candidate for applications in supramolecular chemistry, metal-organic frameworks (MOFs), and catalysis. The compound’s extended π-conjugated system and multiple carboxylic acid moieties enable strong intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for stabilizing complex architectures .

Properties

IUPAC Name

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H26O8/c45-41(46)33-13-5-29(6-14-33)37-21-27(22-38(25-37)30-7-15-34(16-8-30)42(47)48)3-1-2-4-28-23-39(31-9-17-35(18-10-31)43(49)50)26-40(24-28)32-11-19-36(20-12-32)44(51)52/h5-26H,(H,45,46)(H,47,48)(H,49,50)(H,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPSTLTWYABQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C#CC#CC3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H26O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Bis(4-carboxyphenyl)phenyl Intermediate

The central benzene ring is functionalized via iterative Suzuki-Miyaura cross-coupling reactions. A representative protocol involves:

  • Borylation of 1,3,5-tribromobenzene using bis(pinacolato)diboron under palladium catalysis to generate 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene.

  • Stepwise coupling with 4-bromobenzoic acid derivatives, employing Pd(PPh₃)₄ and aqueous Na₂CO₃ in tetrahydrofuran (THF) at 80°C.

Yields for this step typically range from 65–75%, with purity confirmed via HPLC and 1H^1\text{H}-NMR.

ParameterValue
CatalystCuI (10 mol%)
BaseTMEDA (2 equiv)
SolventAcetonitrile
Temperature25°C (room temperature)
Reaction Time12–24 hours

This method achieves diyne formation with 60–70% efficiency, though competing side reactions (e.g., alkyne trimerization) necessitate careful stoichiometric control.

Final Functionalization and Carboxyl Group Deprotection

Ester Hydrolysis

Prior coupling steps often employ methyl or tert-butyl esters to protect carboxyl groups. Final deprotection is achieved via:

  • Acidic hydrolysis using HCl in dioxane/water (1:1) at 80°C for 8 hours.

  • Neutralization with aqueous NaOH, followed by recrystallization from ethanol/water.

Yield Optimization:

  • Methyl esters hydrolyze quantitatively under these conditions.

  • Tert-butyl esters require prolonged reaction times (24 hours) but offer superior selectivity.

Alternative Synthetic Routes

Sonogashira Coupling for Direct Diyne Installation

An alternative strategy employs Sonogashira coupling to install pre-formed diyne units:

  • Synthesis of 1,4-diiodobuta-1,3-diyne via oxidative coupling of iodotrimethylsilane with acetylene gas.

  • Coupling with arylboronic acids under PdCl₂(PPh₃)₂ catalysis, yielding the target structure in a single step.

Advantages:

  • Avoids intermediate alkyne handling.

  • Reduces side reactions through pre-formed diynes.

Limitations:

  • Limited commercial availability of 1,4-diiodobuta-1,3-diyne.

  • Lower yields (~50%) due to steric hindrance.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via:

  • Size-exclusion chromatography (Sephadex LH-20) to remove polymeric byproducts.

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final isolation.

Spectroscopic Validation

  • 1H^1\text{H}-NMR : Aromatic protons appear as multiplet signals at δ 7.5–8.2 ppm, with carboxyl protons (if present) at δ 12.5–13.0 ppm.

  • IR Spectroscopy : Stretching vibrations at 2200 cm⁻¹ (C≡C), 1680 cm⁻¹ (C=O), and 2500–3300 cm⁻¹ (-COOH).

Industrial-Scale Considerations

Solvothermal Synthesis for MOF Integration

In MOF applications, the compound is often synthesized in situ via solvothermal methods:

  • Combination with metal salts (e.g., Zn(NO₃)₂) in dimethylformamide (DMF) at 120°C for 48 hours.

  • Activation via solvent exchange with methanol and supercritical CO₂ drying.

Surface Area Data (BET):

MOF LigandSurface Area (m²/g)CO₂ Uptake (mmol/g at 1 bar)
Target Compound9666.09 (273 K)
4,4′,4″-Benzene-1,3,5-triyltribenzoic acid475033.5 (273 K)

These metrics highlight the trade-off between ligand complexity and porosity .

Chemical Reactions Analysis

5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Materials Science

The compound's unique structure makes it suitable for applications in the development of advanced materials:

  • Metal-Organic Frameworks (MOFs) : Its multiple carboxylic functionalities allow for coordination with metal ions, leading to the formation of MOFs that can be used in gas storage and separation technologies.
ApplicationDescription
Gas StorageHigh surface area materials for hydrogen and carbon dioxide storage.
CatalysisPotential use as a catalyst support due to its porous structure.

Pharmaceuticals

The presence of multiple carboxylic acid groups enhances its reactivity, making it a candidate for drug development:

  • Drug Delivery Systems : Its ability to form complexes with drugs can enhance solubility and bioavailability.
ApplicationDescription
Drug FormulationEnhancing solubility of poorly soluble drugs.
Targeted TherapyModifying drug release profiles for specific therapeutic targets.

Organic Electronics

The compound's conjugated system is beneficial in the field of organic electronics:

  • Organic Photovoltaics (OPVs) : Its electronic properties can be harnessed in solar cells to improve efficiency.
ApplicationDescription
Solar CellsUsed as an electron donor or acceptor material in OPVs.
Light Emitting Diodes (LEDs)Potential application in organic LEDs due to its luminescent properties.

Case Study 1: Development of Metal-Organic Frameworks

Research has demonstrated that compounds similar to 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid can form stable MOFs with high surface areas suitable for gas adsorption applications. These frameworks have shown promise in capturing carbon dioxide from industrial emissions.

Case Study 2: Drug Delivery Systems

In a study exploring drug delivery mechanisms, derivatives of this compound were used to encapsulate anticancer drugs, resulting in improved delivery efficiency and reduced side effects compared to conventional methods.

Mechanism of Action

The mechanism of action of 5’,5’‘’‘-(Buta-1,3-diyne-1,4-diyl)bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid)) involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to form strong π-π interactions with other molecules, leading to the formation of stable supramolecular structures . These interactions are crucial for its applications in materials science and coordination chemistry.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Key Applications References
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid Buta-1,3-diynyl + triply carboxyphenyl-substituted benzene 4× –COOH, conjugated diyne MOFs, catalytic templates
4-[(4-Bromophenyl)sulfonyl]benzoic acid Benzene with sulfonyl and bromophenyl substituents –SO₂–, –Br, –COOH Intermediate for oxazole synthesis
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) Phenylpropanoid with catechol and acrylic acid 2× –OH, –CH=CH–COOH Antioxidant, pharmacological agent
4-Cumylphenol Phenol with cumyl substituent –OH, –C(CH₃)₂Ph Polymer stabilizer, surfactants

Key Findings :

Electronic Properties :

  • The target compound’s conjugated diyne and carboxyphenyl groups enhance electron delocalization compared to sulfonyl- or bromophenyl-substituted benzoic acids (e.g., compound 1 in ). This makes it more suitable for optoelectronic applications.
  • In contrast, caffeic acid’s catechol and acrylic acid groups prioritize redox activity over structural rigidity, limiting its use in porous materials .

Synthetic Complexity :

  • The synthesis of the target compound likely requires multi-step coupling reactions to install the diyne and carboxyphenyl groups, similar to the methods used for 4-[(4-bromophenyl)sulfonyl]benzoyl chloride derivatives . However, the absence of sulfonyl or bromine substituents reduces the need for halogenation steps.

Solubility and Stability: The high density of –COOH groups in the target compound improves water solubility relative to 4-cumylphenol , but may reduce thermal stability compared to sulfonyl-containing analogues due to decarboxylation risks .

Functional Group Contributions to Reactivity

  • Carboxylic Acid (–COOH) : Enables coordination with metal ions (e.g., Zn²⁺, Cu²⁺) for MOF construction, a feature shared with simpler benzoic acid derivatives but enhanced by multiplicity in the target compound .
  • Buta-1,3-diynyl Linker : Provides rigidity and π-conjugation, contrasting with the flexible –CH=CH– linker in caffeic acid, which prioritizes antioxidant activity via H-atom transfer .
  • Bromophenyl/Sulfonyl Groups : Found in intermediates like 4-[(4-bromophenyl)sulfonyl]benzoic acid, these groups facilitate nucleophilic substitutions but introduce steric hindrance absent in the target compound .

Biological Activity

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by multiple carboxylic acid groups and a conjugated system, enhances its reactivity and interaction with biological systems.

Chemical Structure

The compound has the molecular formula C27H18O6C_{27}H_{18}O_{6} and features a rigid, planar structure due to extensive conjugation. This configuration is pivotal for its biological interactions, particularly in drug design and development.

PropertyValue
Molecular FormulaC27H18O6C_{27}H_{18}O_{6}
Molecular Weight438.43 g/mol
Melting Point322-327 °C
Boiling Point711 ± 60 °C
Density1.4 ± 0.1 g/cm³

Antibacterial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on related compounds demonstrate their efficacy in inhibiting bacterial growth through mechanisms such as cell wall disruption and interference with metabolic pathways. The presence of multiple carboxylic acid groups may enhance solubility and facilitate interaction with bacterial membranes, leading to increased antibacterial potency .

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. Compounds with similar conjugated systems have been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. The modulation of inflammatory pathways can be critical in treating conditions such as arthritis and other inflammatory diseases. The carboxylic acid groups may play a role in interacting with inflammatory mediators, potentially reducing their activity .

Synthesis and Evaluation

A recent study synthesized several derivatives of the compound to evaluate their biological activities. The results indicated that modifications to the carboxylic acid groups significantly influenced the antibacterial and antioxidant activities. For example, derivatives with increased hydrophobicity showed enhanced membrane permeability, leading to improved antibacterial efficacy .

Metal-Organic Frameworks (MOFs)

The compound has been utilized as a building block for metal-organic frameworks (MOFs), which have applications in drug delivery systems. The stability and tunability of MOFs allow for targeted delivery of therapeutic agents, enhancing the effectiveness of treatments while minimizing side effects .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm) and diyne proton absence. Carboxylic acid protons (δ 12–13 ppm) may appear broad due to hydrogen bonding .
  • FT-IR : Validate carbonyl stretches (1690–1710 cm⁻¹ for COOH) and alkyne C≡C vibrations (~2200 cm⁻¹) .
  • X-ray Crystallography : Resolve spatial arrangement of carboxyphenyl groups and diyne conjugation angles (typically 170–175°) .
    Advanced Tip : Synchrotron-based XRD improves resolution for low-solubility crystals .

How do researchers resolve discrepancies in crystallographic data versus computational modeling predictions for supramolecular arrangements?

Advanced Research Focus
Discrepancies often arise from:

  • Solvent Inclusion : Crystal packing may trap solvent molecules (e.g., dioxane), altering predicted H-bond networks. Use PLATON SQUEEZE to model void spaces .
  • Torsional Flexibility : DFT calculations (B3LYP/6-31G*) may underestimate steric hindrance between carboxyphenyl groups. Compare with solid-state NMR for torsional validation .
    Resolution Workflow :

Re-run simulations with explicit solvent models (e.g., COSMO-RS).

Validate with variable-temperature XRD to assess thermal motion .

What strategies enhance the compound’s solubility in aqueous systems without compromising aromatic π-conjugation?

Q. Advanced Research Focus

  • Ionization : Adjust pH > 6.5 to deprotonate carboxylates, increasing water solubility. Monitor via UV-Vis (λmax shifts < 5 nm indicate retained conjugation) .
  • Co-solvent Systems : Use DMSO:water (1:4 v/v) or PEG-400 to solubilize aggregates. Dynamic light scattering (DLS) confirms nanoparticle dispersion < 200 nm .
  • Salt Formation : Sodium or tetrabutylammonium salts improve solubility (e.g., 12 mg/mL in PBS) while maintaining MOF coordination capacity .

In MOF design using this ligand, how does the spatial arrangement of carboxyphenyl groups influence coordination geometry?

Q. Advanced Research Focus

  • Coordination Modes : The tetra-carboxylate ligand adopts μ₄-bridging in MOFs, with bond angles of 85–95° between metal nodes (e.g., Zn²⁺, Cu²⁺). EXAFS confirms octahedral vs. square-planar geometries .
  • Network Topology : The ligand’s C₃ symmetry promotes pts (primitive tetragonal) or csq (square) frameworks. Gas adsorption (BET) correlates with pore size (6–8 Å) .
    Design Considerations :
  • Pre-synthesize metal clusters (e.g., Zn₄O) to template framework assembly.
  • Use solvothermal conditions (DMF, 120°C) for high crystallinity .

How are stability issues addressed during catalytic applications, such as proton-coupled electron transfer (PCET)?

Q. Advanced Research Focus

  • Degradation Pathways : Carboxylic acid groups may decarboxylate under >150°C. TGA-MS monitors CO₂ release (m/z 44) to establish thermal limits .
  • Stabilization : Embed the ligand in mesoporous silica (e.g., SBA-15) or covalent organic frameworks (COFs) to mitigate leaching. XPS confirms surface binding .

What analytical methods quantify trace impurities from incomplete coupling reactions?

Q. Basic Research Focus

  • LC-MS : Use ESI⁻ mode to detect mono-/di-acid byproducts (Δm/z = -44 per COOH group). Calibrate with synthetic standards .
  • ²⁹Si NMR : Identify silanol impurities from chromatographic columns (δ −90 to −110 ppm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Reactant of Route 2
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]buta-1,3-diynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid

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